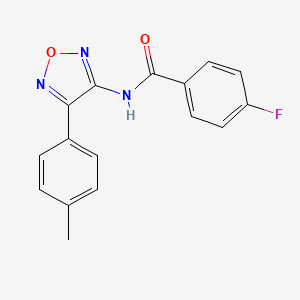

4-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. While the specific compound "4-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide" is not directly reported in the provided papers, similar compounds have been synthesized and characterized. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug. These compounds were found to have potential to bind nucleotide protein targets . Another related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, was prepared at room temperature and characterized through various spectroscopic techniques . Additionally, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction . These methods provide insight into the possible synthetic routes that could be applied to the synthesis of "4-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and biological activity. The X-ray crystal structure of a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyl-oxy)acetamido)methyl)pyrimidin-4-yl)benzamide, was determined, revealing that it crystallizes in the monoclinic space group P21/c. The molecular packing in the crystal is stabilized by N–H···O hydrogen bonds . This information suggests that similar intramolecular and intermolecular interactions may be present in the structure of "4-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide", which could influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by their molecular structure. Although the provided papers do not detail specific reactions of "4-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide", they do provide examples of biological evaluations. The synthesized benzamide derivatives were screened against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showing inhibitory potential . These findings suggest that the compound may also participate in similar biochemical interactions, potentially leading to biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are essential for their practical application. The crystal structure analysis of a related compound provides data such as the unit cell dimensions, density, and molecular packing, which are important for understanding the compound's physical properties . The spectroscopic characterization, including 1H NMR, 13C-NMR, IR, MS, and elemental analysis, offers a comprehensive understanding of the chemical properties of these compounds . These techniques could be employed to determine the physical and chemical properties of "4-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide", aiding in the prediction of its stability, solubility, and reactivity.

Scientific Research Applications

Fluorogenic Reagents for Thiols

4-fluoro derivatives, such as 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, have been synthesized for use as fluorogenic reagents specifically targeting thiols. These compounds exhibit negligible fluorescence until they react with thiols, after which they fluoresce intensely, making them valuable tools in biochemical assays for detecting thiol-containing compounds in biological samples, such as cysteine and glutathione in rat tissues (Toyo’oka et al., 1989).

Antitumor Activity

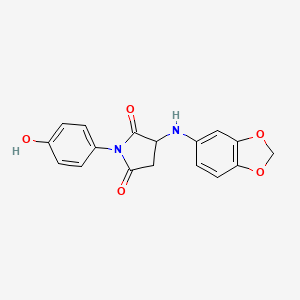

Benzamide derivatives, including those with fluoro groups, have been investigated for their histone deacetylase (HDA) inhibiting properties, which is a promising approach for cancer therapy. For instance, MS-27-275, a synthetic benzamide derivative, has shown marked antitumor activity in various human tumor cell lines and in vivo models, suggesting the potential of fluoro-benzamide compounds in developing novel chemotherapeutic agents (Saito et al., 1999).

Labeling Reagents for Amino Acid Neurotransmitters

Compounds like 4-fluoro-7-nitro-2,1,3-benzoxadiazole have been used as fluorogenic labeling reagents for amino acid neurotransmitters, facilitating the high-speed analysis of these compounds in biological matrices such as rat brain tissue. This application is crucial for neuroscience research, particularly in understanding neurotransmitter dynamics in various physiological and pathological states (Klinker & Bowser, 2007).

Crystal Structure Characterization

The crystal structure of closely related compounds, such as 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, has been determined, providing insights into the molecular configurations and potential interaction mechanisms of fluoro-benzamide derivatives. This information is vital for designing drugs with specific binding properties and activities (Deng et al., 2014).

Antimicrobial Agents

Fluorine-containing benzamide derivatives have been explored for their antimicrobial properties. Novel compounds synthesized by incorporating fluorine and other pharmacophores have shown significant in vitro antimicrobial potency against various pathogens, highlighting the potential of fluoro-benzamide derivatives in developing new antimicrobial agents (Desai et al., 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-10-2-4-11(5-3-10)14-15(20-22-19-14)18-16(21)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUGUOAVWYBVRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

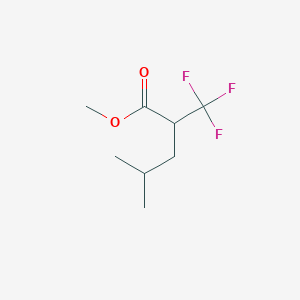

![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)

![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)

![8-ethyl-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2531406.png)

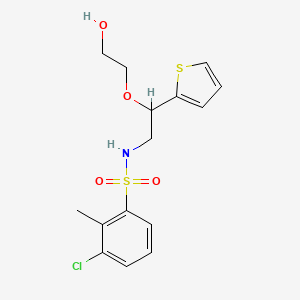

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)

![(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531419.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2531422.png)